Defined cis-2,3 Relative Configuration vs. Diastereomeric Mixture: Impact on Molecular Shape and Vectorial Properties
Target compound possesses a single, defined relative configuration where the 2-CF3 and 3-CH2NH2 substituents are in a cis relationship, in contrast to the commonly available mixture of diastereomers [CAS 1936224-76-8] . This structural distinction provides a unique three-dimensional exit vector for the amine group, a critical parameter in fragment growth and structure-based drug design. While direct comparative potency data is limited, the compound's defined stereochemistry offers a reproducible starting scaffold for SAR exploration, unlike the diastereomeric mixture where individual stereoisomeric contributions cannot be isolated without chiral separation.
| Evidence Dimension | Stereochemical purity and molecular topology |
|---|---|
| Target Compound Data | Single cis racemate; defined relative configuration |
| Comparator Or Baseline | [2-(Trifluoromethyl)oxolan-3-yl]methanamine, mixture of diastereomers (CAS 1936224-76-8): undefined mixture of cis and trans isomers |
| Quantified Difference | Qualitative: defined single geometry vs. an undefined mixture, providing a well-defined starting point for synthetic elaboration and SAR interpretation |
| Conditions | Structural and stereochemical analysis |
Why This Matters
A defined stereoisomer is essential for obtaining clean structure-activity relationship data, making this compound a superior candidate for lead optimization campaigns requiring consistent synthetic handles and biological reproducibility.
